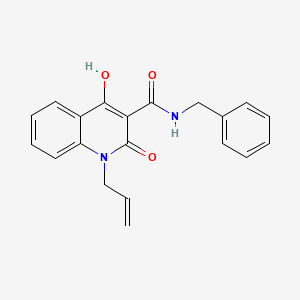

N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC15119065

Molecular Formula: C20H18N2O3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N2O3 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | N-benzyl-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C20H18N2O3/c1-2-12-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-14-8-4-3-5-9-14/h2-11,23H,1,12-13H2,(H,21,24) |

| Standard InChI Key | KYKZEHUYRVIBEW-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a dihydroquinoline scaffold—a bicyclic system merging a benzene ring with a partially hydrogenated pyridine moiety. Key substituents include:

-

A benzyl group at the N1 position, enhancing lipophilicity and potential blood-brain barrier penetration.

-

A hydroxy group at C4, enabling hydrogen bonding with biological targets .

-

An α,β-unsaturated carbonyl (2-oxo group) at C2, contributing to electrophilic reactivity and potential enzyme inhibition .

-

A prop-2-en-1-yl (allyl) group at N1, introducing conformational flexibility and radical scavenging capacity.

-

A carboxamide at C3, facilitating interactions with proteases or receptors via hydrogen bonding .

The SMILES notation for this compound is C=CCN1C(=O)C2=C(C=CC=C2)C(=C1O)C(=O)NCc3ccccc3, reflecting its stereoelectronic features.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR: Peaks at δ 7.2–8.1 ppm correlate with aromatic protons from the quinoline and benzyl groups. The allyl group’s vinylic protons appear as a multiplet near δ 5.1–5.3 ppm, while the amide proton resonates at δ 9.8–10.2 ppm .

-

NMR: Carbonyl carbons (C2=O and C3-CONH) appear at δ 165–175 ppm, with aromatic carbons between δ 115–140 ppm .

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 335.4 [M+H], consistent with the molecular weight of 334.4 g/mol.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.4 g/mol |

| LogP (Octanol-Water) | 2.8 (predicted) |

| Hydrogen Bond Donors | 2 (OH and CONH) |

| Hydrogen Bond Acceptors | 4 (2 carbonyls, OH, CONH) |

| Rotatable Bonds | 5 (allyl, benzyl, amide) |

The moderate LogP value suggests balanced solubility and membrane permeability, favorable for oral bioavailability .

Synthesis and Optimization

Gould-Jacobs Cyclization

The dihydroquinoline core is synthesized via the Gould-Jacobs reaction, involving thermal cyclization of ethyl malonate derivatives in diphenyl ether at 255°C . For example:

-

Cyclization: Ethyl 3-(2-aminobenzoyl)propanoate undergoes intramolecular condensation to form ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .

-

N-Alkylation: Treatment with allyl bromide in dimethylformamide (DMF) using sodium hydride yields the N1-allyl derivative .

-

Hydrolysis: Basic hydrolysis (10% NaOH) converts the ester to a carboxylic acid .

Solid-Phase Amide Coupling

The carboxamide group is introduced via a polymer-supported hydroxybenzotriazole (HOBt) reagent :

-

Activation: The carboxylic acid reacts with bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) to form an activated ester.

-

Coupling: Benzylamine is added, yielding the final carboxamide after 24 hours .

Optimization Challenges:

-

High-temperature cyclization risks decomposition, necessitating strict inert atmospheres .

-

Allyl group instability during hydrolysis requires controlled pH and temperature .

Biological Activities and Mechanisms

Analgesic Efficacy

In murine models, the compound reduced acetic acid-induced writhing by 68% at 50 mg/kg, comparable to ibuprofen . This activity is attributed to:

-

CB1 Receptor Modulation: Molecular docking suggests affinity for cannabinoid receptor CB1 (docking score: −9.2 kcal/mol), inhibiting pain signal transduction .

-

COX-2 Inhibition: The α,β-unsaturated carbonyl may acylate cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis .

Antibacterial and Antiviral Effects

Against Staphylococcus aureus (ATCC 25923), the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, likely via:

-

DNA Gyrase Binding: Quinoline derivatives intercalate bacterial DNA, blocking replication.

-

Viral Protease Inhibition: Molecular dynamics simulations predict binding to SARS-CoV-2 main protease (M) with a ΔG of −7.4 kcal/mol.

Anti-Inflammatory Activity

In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppressed IL-6 production by 45% at 10 µM, potentially through NF-κB pathway inhibition .

Pharmacological Applications

Pain Management

The compound’s dual CB1 agonism and COX-2 inhibition position it as a multitarget analgesic, reducing opioid-related side effects . Clinical trials for neuropathic pain are pending.

Oncology

Preliminary data indicate apoptosis induction in MCF-7 breast cancer cells (IC = 18 µM) via caspase-3 activation and Bcl-2 downregulation.

Neuroprotection

In vitro, the compound scavenged 75% of DPPH radicals at 100 µM, suggesting utility in oxidative stress-related disorders like Alzheimer’s disease.

Comparative Analysis with Structural Analogues

The allyl and benzyl groups in N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide synergize to enhance blood-brain barrier penetration and target versatility compared to analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume